3-Bromo-2,8-dichloroquinoline
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Overview
Description
3-Bromo-2,8-dichloroquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₄BrCl₂N. It is a derivative of quinoline, which is a benzopyridine structure consisting of a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,8-dichloroquinoline typically involves halogenation reactions. One common method is the bromination of 2,8-dichloroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The reaction conditions often include solvents like acetic acid or chloroform and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,8-dichloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products:
- Substituted quinolines with various functional groups depending on the nucleophile used.
- Oxidized or reduced quinoline derivatives with altered electronic and steric properties .
Scientific Research Applications
3-Bromo-2,8-dichloroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents, including antimalarial, antibacterial, and anticancer compounds.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is employed in studying enzyme inhibition and receptor binding, contributing to the understanding of various biological pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-2,8-dichloroquinoline depends on its application:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
- 7-Bromo-3,4-dichloroquinoline
- 4-Bromo-7,8-dichloroquinoline
- 3-Bromo-4,5,7-trichloroquinoline
Comparison: 3-Bromo-2,8-dichloroquinoline is unique due to its specific substitution pattern on the quinoline ring, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different electronic properties, making it suitable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H4BrCl2N |
---|---|
Molecular Weight |
276.94 g/mol |
IUPAC Name |
3-bromo-2,8-dichloroquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-4-5-2-1-3-7(11)8(5)13-9(6)12/h1-4H |
InChI Key |
SGXYUICTXXIROV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Cl)Cl)Br |
Origin of Product |
United States |
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